![molecular formula C19H15N3O2 B11458828 6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11458828.png)
6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
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Overview
Description
6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with phenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction proceeds through a series of steps, including cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiproliferative agent against cancer cell lines. It induces apoptosis and inhibits cell proliferation by targeting specific molecular pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with cellular targets such as enzymes and receptors. For instance, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis . Additionally, it affects the expression levels of proliferating cell nuclear antigen (PCNA), further inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: This compound shares a similar pyrazolo[3,4-b]pyridine core but with different substituents.
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Another related compound with notable antiproliferative activity.
Uniqueness
6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione stands out due to its specific substituents, which confer unique biological activities and potential applications. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further research in medicinal chemistry.
Biological Activity
6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications primarily in oncology and anti-inflammatory treatments. The following sections delve into its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds within this class have demonstrated significant antiproliferative activity against various cancer cell lines. The compound shows promise in inducing apoptosis and inhibiting angiogenesis through multiple molecular targets.
- Mechanisms of Action :
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth.
- Angiogenesis Inhibition : It disrupts the formation of new blood vessels that tumors require for growth, thereby starving them of nutrients.
Table 1 summarizes the cytotoxic effects observed in various studies:
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties , making it a candidate for treating diseases characterized by chronic inflammation. Pyrazolo[3,4-b]pyridines have been reported to inhibit key inflammatory pathways and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-b]pyridines is significantly influenced by their structural features. Variations in substituents on the phenyl rings and the pyrazole core can enhance or diminish their activity.
- Key Findings :
- Compounds with electron-donating groups at specific positions on the aromatic rings tend to exhibit higher potency.
- The presence of bulky groups can affect the binding affinity to target proteins.
Table 2 illustrates the relationship between structural modifications and biological activity:
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
C6 | Methyl Group | Increased potency |
C3 | Hydroxyl Group | Moderate potency |
C5 | Alkyl Chain | Decreased potency |
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-b]pyridines in clinical settings:
-
Breast Cancer Model :
A study evaluated the compound's effectiveness in an orthotopic breast cancer mouse model. Results indicated significant tumor size reduction without systemic toxicity, highlighting its potential as a lead compound for further development . -
Combination Therapy :
Research has explored the compound's use in combination with immunotherapeutic agents. Preliminary findings suggest enhanced efficacy against tumors when used alongside checkpoint inhibitors .
Properties
Molecular Formula |
C19H15N3O2 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C19H15N3O2/c1-12-7-9-13(10-8-12)15-11-16(23)17-18(20-15)21-22(19(17)24)14-5-3-2-4-6-14/h2-11H,1H3,(H2,20,21,23) |
InChI Key |
OCTXUIIOWBYVBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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